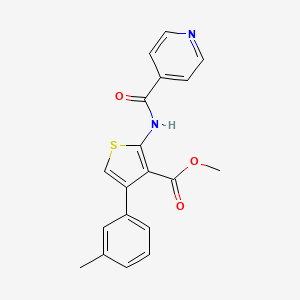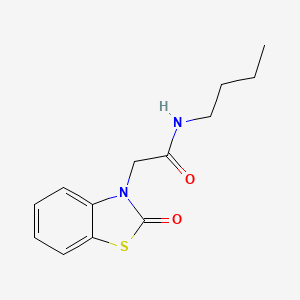
1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide
Vue d'ensemble
Description
1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS is a sulfonamide derivative that exhibits anti-inflammatory and anti-cancer properties.
Mécanisme D'action
1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators such as prostaglandins. Inhibition of COX-2 activity leads to a decrease in the production of these mediators, resulting in reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, inhibit the activity of COX-2, induce apoptosis in cancer cells, and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent anti-inflammatory and anti-cancer properties, making it a useful tool for investigating the mechanisms of these diseases. However, 1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide also has some limitations. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide. Another area of interest is the investigation of 1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide as a potential treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide and its potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Moreover, 1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-20-14-8-3-2-7-13(14)17-21(18,19)9-10-11(15)5-4-6-12(10)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDKZVMGUPEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorophenyl)-N-(2-methoxyphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4777850.png)
![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4777851.png)

![methyl 1-(3-methoxypropyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4777865.png)

![N-(2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4777872.png)

![N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4777879.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4777899.png)
![1-(4-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4777903.png)
![2-[(2-hydroxyethyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4777911.png)
![2-[4-(4-butoxybenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4777916.png)
![3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4777919.png)